

Application of "Dimethylammonium dimethylcarbamate" in tannin extraction from plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylammonium dimethylcarbamate*

Cat. No.: B1360338

[Get Quote](#)

Application of Dimethylammonium Dimethylcarbamate in Tannin Extraction from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of tannins from plant materials is a critical process for various industries, including pharmaceuticals, food and beverages, and leather tanning. Traditional extraction methods often rely on large volumes of water or organic solvents, which can be inefficient and environmentally burdensome. A promising alternative is the use of the distillable ionic liquid, N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB). This application note details the use of DIMCARB for the efficient extraction of hydrolysable tannins from plant sources, offering a greener and more effective approach.

DIMCARB has been successfully employed for extracting tannins from plants such as *Acacia catechu* and *Terminalia chebula* at room temperature.^{[1][2][3]} The use of this ionic liquid results in significantly higher extraction efficiencies compared to conventional water-based methods.^{[1][2][3]} A key advantage of DIMCARB is its ability to be easily removed from the extract through

low-temperature distillation, allowing for its recovery and reuse.[\[3\]](#) This process not only improves the sustainability of tannin extraction but also yields a product with a higher tannin content and enhanced stability against microbial growth.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the comparative data on the efficiency of DIMCARB versus water for tannin extraction from *Acacia catechu* and *Terminalia chebula*.

Table 1: Comparison of Extraction Efficiency

Plant Material	Extraction Solvent	Average Extraction Efficiency (%)	Standard Error of the Mean (s.e.m.)
Acacia catechu	DIMCARB	85	± 1
Acacia catechu	Water	64	± 2
Terminalia chebula	DIMCARB	75	± 2
Terminalia chebula	Water	52	± 1

Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[\[3\]](#)

Table 2: Tannin Content of Extracts Determined by Hide Powder Test

Plant Material	Extraction Solvent	Tannin Content (%)	Non-tannin Content (%)	Insoluble Content (%)
Acacia catechu	DIMCARB	78.5	18.2	3.3
Acacia catechu	Water	70.1	25.8	4.1
Terminalia chebula	DIMCARB	72.3	22.6	5.1
Terminalia chebula	Water	65.4	28.9	5.7

Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[\[3\]](#)

Table 3: Quantitative HPLC Analysis of Extracted Tannin Materials

Sample	Gallic acid (mg g ⁻¹)	Ellagic acid (mg g ⁻¹)	(+) Catechin hydrate (mg g ⁻¹)	Pyrocatechol (mg g ⁻¹)
DIMCARB extracted from Acacia catechu	15.2	35.8	120.5	ND
Water extracted from Acacia catechu	10.5	20.1	85.3	ND
DIMCARB extracted from Terminalia chebula	25.6	58.2	ND	15.4
Water extracted from Terminalia chebula	18.9	35.7	ND	10.2

ND = Not Detected. Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[3]

Experimental Protocols

Protocol 1: Tannin Extraction using DIMCARB

Materials:

- Powdered plant material (Acacia catechu or Terminalia chebula)
- N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB)
- Deionized water
- Filter paper
- Rotary evaporator

Procedure:

- Weigh 10 g of the powdered plant material.
- Add 50 mL of DIMCARB to the plant material in a suitable flask.
- Stir the mixture at room temperature for 16 hours.
- Filter the mixture to separate the undissolved plant material from the DIMCARB-extract solution.
- The DIMCARB can be removed from the extract by distillation at a low temperature (e.g., 60-70 °C) under reduced pressure using a rotary evaporator. The recovered DIMCARB can be reused.
- The resulting viscous tannin extract is then collected.
- For further use, the extract can be dissolved in water to obtain an aqueous solution of hydrolysable tannins.

Protocol 2: Determination of Tannin Content by Hide Powder Test

This method is based on the ability of tannins to bind to proteins, specifically collagen in hide powder.

Materials:

- Tannin extract
- Standard hide powder
- Chromium salt solution
- Distilled water
- Folin-Ciocalteu reagent

- Sodium carbonate solution

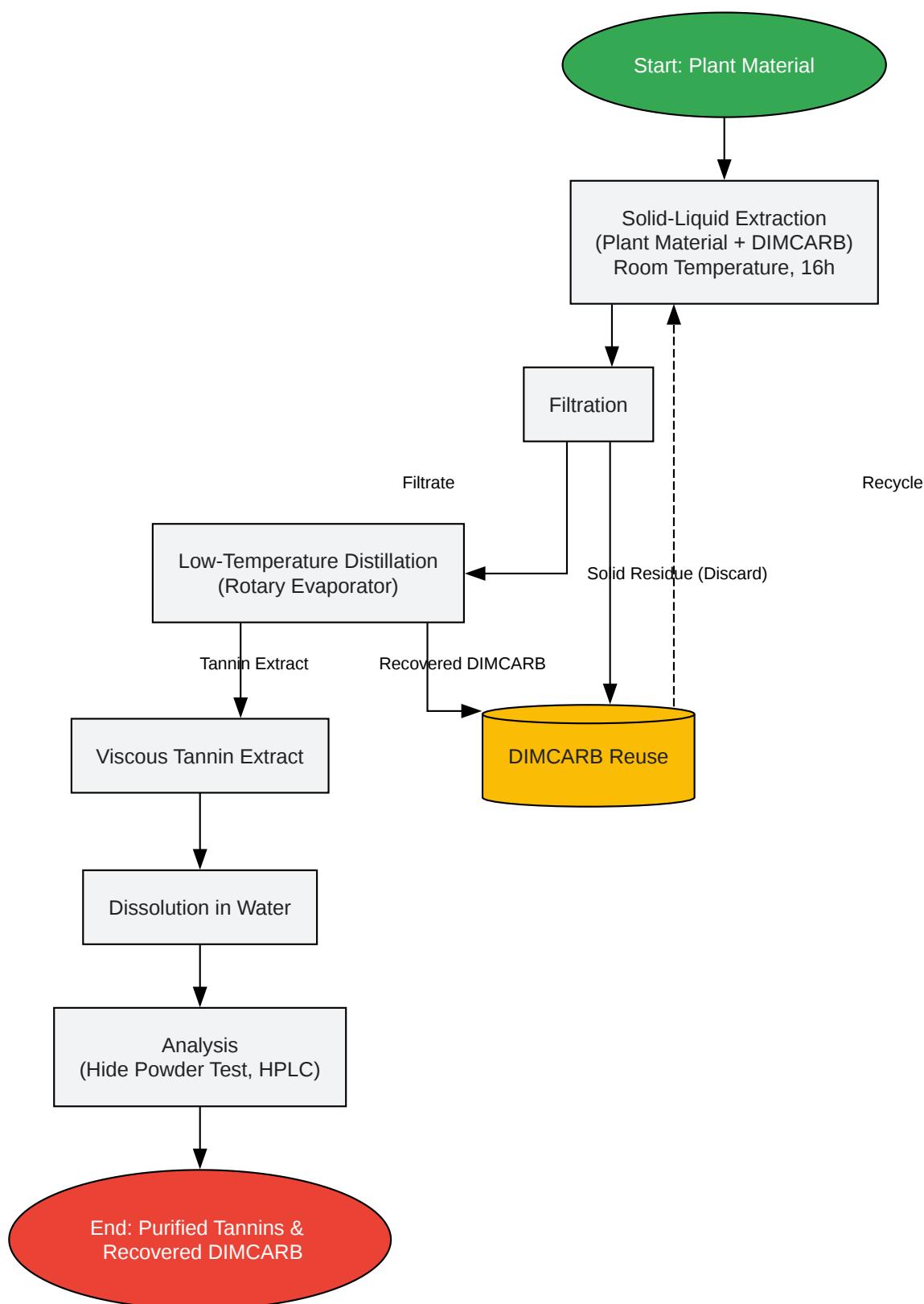
Procedure:

- Prepare a solution of the tannin extract of a known concentration.
- Take a known volume of the tannin solution and determine the total phenolic content using the Folin-Ciocalteu method. This is the "total solubles" value.
- To a separate, equal volume of the tannin solution, add a specified amount of standard hide powder.
- Shake the mixture for a specified time to allow the tannins to bind to the hide powder.
- Filter the mixture to remove the hide powder with the bound tannins.
- Determine the phenolic content of the filtrate using the Folin-Ciocalteu method. This is the "non-tannin" value.
- The tannin content is calculated as the difference between the total solubles and the non-tannins.

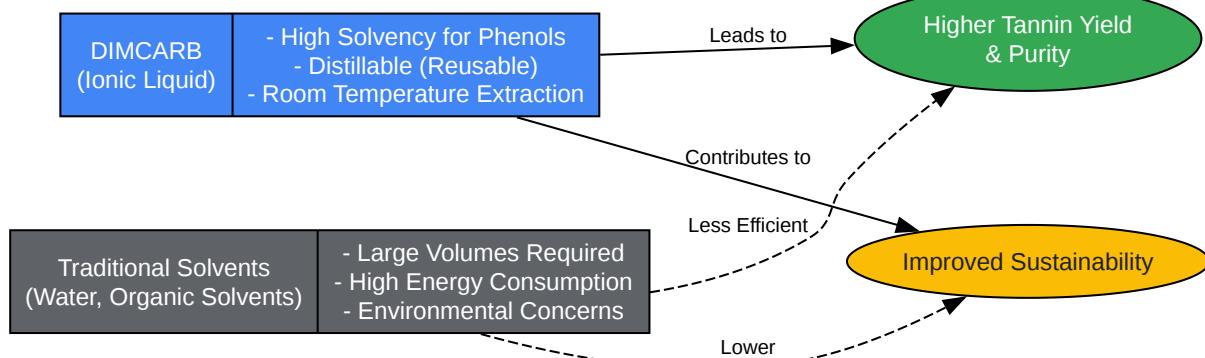
Protocol 3: Quantitative Analysis of Tannins by HPLC

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column.


Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable acid for mobile phase modification)
- Standards of gallic acid, ellagic acid, catechin hydrate, and pyrocatechol.


Procedure:

- Prepare a standard curve for each of the tannin compounds by running a series of known concentrations.
- Prepare the tannin extract sample by dissolving it in a suitable solvent (e.g., methanol or the initial mobile phase) and filtering it through a 0.45 µm filter.
- Set up the HPLC with a suitable mobile phase gradient. A common gradient involves a mixture of acidified water and acetonitrile, with the proportion of acetonitrile increasing over time.
- Inject the prepared sample into the HPLC system.
- Monitor the eluent at a specific wavelength (e.g., 280 nm) to detect the tannin compounds.
- Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
- Quantify the amount of each tannin compound by comparing the peak area in the sample chromatogram to the standard curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for tannin extraction using DIMCARB.

[Click to download full resolution via product page](#)

Caption: Logical comparison of DIMCARB and traditional solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [discovery.researcher.life](#) [discovery.researcher.life]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Application of "Dimethylammonium dimethylcarbamate" in tannin extraction from plants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360338#application-of-dimethylammonium-dimethylcarbamate-in-tannin-extraction-from-plants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com